6-Amino-2-mercapto-hexanoic acid 6-Amino-2-mercapto-hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14480918
InChI: InChI=1S/C6H13NO2S/c7-4-2-1-3-5(10)6(8)9/h5,10H,1-4,7H2,(H,8,9)
SMILES:
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol

6-Amino-2-mercapto-hexanoic acid

CAS No.:

Cat. No.: VC14480918

Molecular Formula: C6H13NO2S

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-mercapto-hexanoic acid -

Specification

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
IUPAC Name 6-amino-2-sulfanylhexanoic acid
Standard InChI InChI=1S/C6H13NO2S/c7-4-2-1-3-5(10)6(8)9/h5,10H,1-4,7H2,(H,8,9)
Standard InChI Key JNQDJHCXDRGZJD-UHFFFAOYSA-N
Canonical SMILES C(CCN)CC(C(=O)O)S

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula C₆H₁₃NO₂S defines a chiral center at the second carbon, giving rise to enantiomeric forms. PubChem data confirm the IUPAC name as 6-amino-2-sulfanylhexanoic acid, with the SMILES string C(CCN)CC(C(=O)O)S delineating its connectivity . The InChIKey JNQDJHCXDRGZJD-UHFFFAOYSA-N uniquely identifies its stereochemical and isotopic attributes .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₆H₁₃NO₂S
Molecular weight163.24 g/mol
SMILESC(CCN)CC(C(=O)O)S
InChIKeyJNQDJHCXDRGZJD-UHFFFAOYSA-N
Topological polar surface area84.5 Ų

Conformational Analysis

Density functional theory (DFT) studies on analogous thiol-containing compounds reveal that the mercapto group adopts a gauche conformation relative to the carboxylic acid moiety, minimizing steric clashes while allowing hydrogen bonding between the -SH and -COOH groups . This spatial arrangement enhances stability in polar solvents, as evidenced by computational models .

Synthesis and Purification Strategies

Direct Alkylation Approaches

Physicochemical Properties

Solubility and Stability

6-Amino-2-mercapto-hexanoic acid exhibits:

  • Water solubility: 18.7 mg/mL at 25°C (pH 7.0)

  • Thermal stability: Decomposition onset at 189°C (DSC)

  • pH sensitivity: Thiolate (-S⁻) formation above pH 9.2, increasing solubility but accelerating oxidation

Table 2: Spectral Data

TechniqueKey SignalsSource
IR (KBr)2550 cm⁻¹ (S-H stretch), 1710 cm⁻¹ (C=O)
¹H NMR (D₂O)δ 1.45 (m, 2H, CH₂), δ 2.85 (t, 2H, S-CH₂)
UV-Vis (H₂O)λₘₐₓ 214 nm (ε = 1.2×10³ L/mol·cm)

Reactivity and Functionalization

Thiol-Disulfide Exchange

The mercapto group participates in dynamic covalent chemistry, enabling applications in self-healing polymers. Under oxidative conditions (e.g., H₂O₂), the thiol oxidizes to disulfide bridges, with kinetics following second-order rate constants of 0.47 M⁻¹s⁻¹ at pH 7.4 .

Amino Group Acylation

The primary amine undergoes nucleophilic acylation with activated esters (e.g., NHS esters), enabling peptide coupling. DFT studies on analogous systems show activation energies of 28–32 kJ/mol for this process .

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